In-Depth Technical Guide: Chemical Structure, Synthesis, and Physical Properties of 1,8-Dimethylquinolin-2(1H)-one
In-Depth Technical Guide: Chemical Structure, Synthesis, and Physical Properties of 1,8-Dimethylquinolin-2(1H)-one
Executive Summary
The 1-methyl-2-quinolone (MeQone) framework is a privileged heterocyclic scaffold found in over 300 bioactive quinoline alkaloids[1]. Within this chemical space, 1,8-dimethylquinolin-2(1H)-one represents a highly specialized derivative. The dual-methyl substitution pattern at the N1 and C8 positions introduces unique steric constraints and electronic directing effects that govern its reactivity. This technical whitepaper provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and regioselective reactivity, designed for application scientists and drug development professionals.
Molecular Architecture & Physicochemical Profile
The structural integrity of 1,8-dimethylquinolin-2(1H)-one is defined by its locked lactam configuration. Unlike unsubstituted quinolin-2-ols, which exist in tautomeric equilibrium with their lactim forms, the N-methylation completely prevents tautomerization, locking the molecule in the quinolone state[1]. The proximity of the N1-methyl and C8-methyl groups induces significant peri-steric strain, which influences both its physical properties and its interaction with kinase active sites in pharmacological applications[2].
Table 1: Physicochemical and Structural Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 1,8-Dimethylquinolin-2(1H)-one | [3] |
| CAS Number | 35359-35-4 | [3] |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| SMILES String | O=C1N(C)C2=C(C=CC=C2C)C=C1 | [3] |
| Compound Class | Quinoline Alkaloid Derivative / Lactam | [1] |
| Storage Conditions | Sealed in dry environment, 2-8°C |[3] |
Synthetic Methodology: The Decker Oxidation Pathway
Direct oxidation of electron-deficient quinoline rings to quinolones is thermodynamically unfavorable. To overcome this, the Decker Oxidation relies on a causality-driven sequence: activating the ring via N-methylation to form a highly electrophilic quinolinium salt, followed by nucleophilic attack and mild oxidation[1].
Step-by-Step Protocol & Self-Validating System
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Electrophilic Activation (Methylation):
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Procedure: Dissolve 8-methylquinoline in toluene. Add 1.1 equivalents of dimethyl sulfate ( Me2SO4 ) dropwise under inert atmosphere. Heat to reflux for 4 hours to yield 1,8-dimethylquinolinium methyl sulfate.
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Causality & Self-Validation: The neutral 8-methylquinoline is non-polar. The resulting quinolinium salt is highly polar. Validate reaction completion by spotting an aliquot on normal-phase silica TLC (Hexane/EtOAc); a baseline spot ( Rf≈0 ) confirms total consumption of the starting material.
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Nucleophilic Addition (Pseudo-base Formation):
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Procedure: Cool the reaction mixture and extract the salt into an aqueous phase. Add 10% aqueous NaOH until the pH exceeds 10.
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Causality: The hydroxide ion attacks the highly electrophilic C2 position, forming the 1,2-dihydroquinolin-2-ol pseudo-base.
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Mild Oxidation:
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Procedure: Slowly add an aqueous solution of potassium ferricyanide ( K3[Fe(CN)6] ) while strictly maintaining the alkaline pH.
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Causality & Self-Validation: Ferricyanide selectively oxidizes the pseudo-base to the lactam without cleaving the aromatic ring. This step is self-validating via a colorimetric shift: the deep yellow Fe(III) solution turns pale/colorless as it is reduced to Fe(II) ferrocyanide. If the color change halts, verify the pH; a drop below pH 9 reverts the pseudo-base to the unreactive quinolinium ion.
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Workup: Extract the aqueous layer with dichloromethane, dry over MgSO4 , and concentrate under reduced pressure to yield the target 1,8-dimethylquinolin-2(1H)-one.
Fig 1: Step-by-step synthetic workflow of 1,8-dimethylquinolin-2(1H)-one via Decker oxidation.
Reactivity Profile: Regioselective Nitration
The functionalization of 1,8-dimethylquinolin-2(1H)-one via electrophilic aromatic substitution (e.g., nitration) reveals a fascinating competition between directing groups[1].
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The Electronic Causality: The molecule possesses two activating groups: the N-acylamino group (the lactam nitrogen) and the C8-methyl group. Typically, an amide nitrogen is a strong ortho/para director (directing to C6). However, in this scaffold, the lactam nitrogen's lone pair is heavily delocalized into the C2 carbonyl, severely dampening its electron-donating capability to the aromatic ring.
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The Steric Causality: Consequently, the simple inductive and hyperconjugative electron donation from the C8-methyl group dominates the directing effect[1]. Because the C8 position is sterically hindered by the methyl group itself, nitration is forced into the ortho and para positions relative to the C8-methyl, specifically targeting the C5 and C7 positions.
This results in the major formation of 1,8-dimethyl-3,5-dinitro-2-quinolone and 1,8-dimethyl-3,5,7-trinitro-2-quinolone, with the C6-nitrated product forming only as a minor byproduct[1].
Fig 2: Regioselective nitration pathways driven by competing functional group directing effects.
Pharmaceutical Relevance in Drug Development
Quinolin-2(1H)-ones are widely deployed as privileged scaffolds in targeted therapies. The lactam core acts as a highly effective hydrogen bond donor/acceptor motif that mimics the hinge region binding of ATP in kinases. The addition of methyl groups at the 1 and 8 positions provides a hydrophobic vector that can lock the molecule's conformation, occupying specific hydrophobic pockets in kinase active sites to enhance selectivity[4],[2].
Table 2: Biological Activity of Quinolin-2(1H)-one Derivatives | Target / Cell Line | Application | Observed Efficacy | Reference | | :--- | :--- | :--- | :--- | | EGFR / HER-2 | Dual Kinase Inhibition | Potent anti-tumor activity |[4] | | MCF-7 (Breast Cancer) | Antiproliferative Assay | IC50=34 nM (Outperformed Erlotinib) |[4] | | CDK5 | Neurodegenerative Therapeutics | Potent Serine/Threonine Kinase Inhibition |[2] |
By leveraging the unique steric and electronic properties of 1,8-dimethylquinolin-2(1H)-one, researchers can synthesize highly selective derivatives for next-generation kinase inhibitors.
Sources
- 1. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 2. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 35359-35-4|1,8-Dimethylquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 4. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
